molecular formula C19H19FN2O2 B267670 2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Numéro de catalogue B267670
Poids moléculaire: 326.4 g/mol
Clé InChI: OYCFBNOXYIUABY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and is commonly referred to as FPB. FPB is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is crucial for the regulation of the tumor suppressor protein p53.

Mécanisme D'action

FPB inhibits the protein-protein interaction between MDM2 and p53, which is crucial for the regulation of the tumor suppressor protein p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, leading to the inhibition of its tumor-suppressive activity. By inhibiting the interaction between MDM2 and p53, FPB stabilizes p53 and activates its tumor-suppressive activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
FPB has been shown to have a potent antitumor effect in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin. FPB has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. Additionally, FPB has shown potential in the treatment of neurodegenerative diseases by inhibiting the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of FPB is its high potency and specificity for the MDM2-p53 interaction, making it a promising candidate for cancer therapy. However, FPB has poor solubility in water, which can limit its use in in vivo experiments. Additionally, FPB has not been extensively studied for its pharmacokinetic and toxicological properties, which are crucial for the development of a safe and effective drug.

Orientations Futures

Future research on FPB should focus on improving its pharmacokinetic and toxicological properties to facilitate its use in in vivo experiments. Additionally, the potential use of FPB in combination with other chemotherapy drugs should be explored further. Furthermore, the potential use of FPB in the treatment of other diseases, such as viral infections and autoimmune diseases, should be investigated. Finally, the development of FPB derivatives with improved potency, solubility, and pharmacokinetic properties should be explored to enhance its therapeutic potential.
Conclusion
In conclusion, 2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Its high potency and specificity for the MDM2-p53 interaction make it a valuable tool for scientific research. However, further research is needed to improve its pharmacokinetic and toxicological properties and to explore its potential use in combination therapy and the treatment of other diseases.

Méthodes De Synthèse

The synthesis of FPB involves several steps, including the preparation of 3-(1-piperidinylcarbonyl)benzoic acid, which is then converted to 2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide through a reaction with 2-fluorobenzoyl chloride. The purity of the final product is determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

FPB has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is often disrupted in cancer cells. FPB has also been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, FPB has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Propriétés

Nom du produit

2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Formule moléculaire

C19H19FN2O2

Poids moléculaire

326.4 g/mol

Nom IUPAC

2-fluoro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19FN2O2/c20-17-10-3-2-9-16(17)18(23)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23)

Clé InChI

OYCFBNOXYIUABY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

SMILES canonique

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.